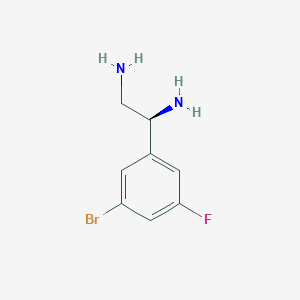

(1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine

Description

(1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine (C₈H₁₀BrFN₂, MW: 233.08) is a chiral diamine featuring a bromo and fluoro substituent at the 5- and 3-positions of the phenyl ring, respectively . Its stereochemistry (1S configuration) and substitution pattern make it a candidate for pharmaceutical research, particularly in targeting enantioselective interactions.

Properties

Molecular Formula |

C8H10BrFN2 |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

(1S)-1-(3-bromo-5-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10BrFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m1/s1 |

InChI Key |

SRWAUGRZCSZKCN-MRVPVSSYSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)Br)[C@@H](CN)N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Halogenation

The preparation typically starts from appropriately substituted anilines or phenyl precursors with halogen substituents.

Bromination: Bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled low temperatures (0–20°C) to avoid over-bromination or side reactions. For example, 4-bromo-2,6-dichloroaniline can be prepared by bromination of 4-amino-3,5-dichlorobenzenesulfonamide under mild conditions, followed by purification steps involving crystallization or filtration.

Fluorination: Fluorine substitution is often introduced via electrophilic aromatic substitution or by using fluorinated precursors. The fluorine atom at the 3-position stabilizes the aromatic ring and influences subsequent amination steps.

Introduction of Ethane-1,2-diamine Side Chain

The key step involves the nucleophilic substitution or amination of the halogenated aromatic intermediate with ethane-1,2-diamine or its derivatives.

Reaction with ethylene diamine under controlled temperature and solvent conditions (e.g., dimethyl sulfoxide or acetonitrile) facilitates the formation of the ethane-1,2-diamine side chain.

The stereochemistry at the chiral center is controlled either by using chiral starting materials or by employing asymmetric synthesis techniques such as catalytic asymmetric alkylation or enzymatic resolution.

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Solvent | DMSO, acetonitrile | Enhances solubility and reaction rate |

| Temperature | Mild, often room temperature to 50°C | Prevents racemization and side reactions |

| Catalyst/Chiral Agent | Chiral catalysts or enzymatic resolution | Induces stereoselectivity (S-enantiomer) |

Stereoselective Synthesis and Resolution

Enzymatic resolution or catalytic asymmetric synthesis methods are employed to obtain the (S)-enantiomer with high enantiomeric excess.

For example, enantioselective deprotonation using lithium-diamine catalysts or Pd-catalyzed asymmetric alkylation has been reported to achieve high stereoselectivity in related chiral amine syntheses.

Purification by recrystallization or chromatography isolates the desired enantiomer.

Detailed Research Findings and Data

Reaction Yields and Purity

Structural Confirmation

The compound’s structure is confirmed by spectroscopic methods (NMR, MS) and chiral HPLC.

The stereochemistry is validated by X-ray crystallography or chiral shift reagents in NMR.

Summary Table of Preparation Route

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of (1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine might be explored for their therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine and fluorine substituents could influence its binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents significantly influence biological activity and physicochemical properties:

Key Observations :

Diamine Chain Length and Cytotoxicity

Ethane-1,2-diamine derivatives are compared to propane-1,3-diamine analogs:

Stereochemical Impact

The (1S) configuration distinguishes the target compound from its enantiomers and non-chiral analogs:

Note: Enantiomers often differ in pharmacokinetics and target affinity, though specific data for the target compound requires further study.

Physicochemical Properties

- Molecular Weight : Most analogs fall within 215–240 g/mol, aligning with Lipinski’s rule for drug-likeness .

Biological Activity

(1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine (CAS No. 1213914-09-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological applications.

- Molecular Formula : CHBrFN

- Molecular Weight : 233.08 g/mol

- Structure : The compound features a bromo and fluorine substituent on the phenyl ring, which may influence its biological activity.

Synthesis

The synthesis of (1S)-1-(5-bromo-3-fluorophenyl)ethane-1,2-diamine typically involves:

- Starting Material : 5-bromo-3-fluoroaniline.

- Reaction Conditions : The amine is reacted with appropriate reagents under controlled conditions to yield the desired diamine product.

The biological activity of (1S)-1-(5-bromo-3-fluorophenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents enhances lipophilicity and can modulate the binding affinity to specific targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, suggesting that (1S)-1-(5-bromo-3-fluorophenyl)ethane-1,2-diamine may exhibit:

Study 1: Antimicrobial Screening

A study assessed several diamine derivatives for antimicrobial activity against common pathogens. While direct data on (1S)-1-(5-bromo-3-fluorophenyl)ethane-1,2-diamine was not available, related compounds showed significant activity against Staphylococcus aureus and Escherichia coli, indicating a potential for similar efficacy in this compound .

Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays were performed using HeLa cell lines to determine the safety profile of related compounds. Results indicated that certain diamines exhibited low cytotoxicity while maintaining antimicrobial effectiveness . This suggests that (1S)-1-(5-bromo-3-fluorophenyl)ethane-1,2-diamine may also possess a favorable safety profile.

Structure-Activity Relationship (SAR)

The incorporation of halogen atoms like bromine and fluorine has been shown to enhance biological activity through:

- Increased electron-withdrawing effects , which can stabilize reactive intermediates.

- Improved hydrophobic interactions with target proteins or enzymes.

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.